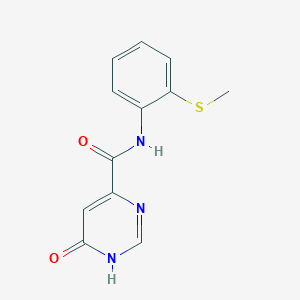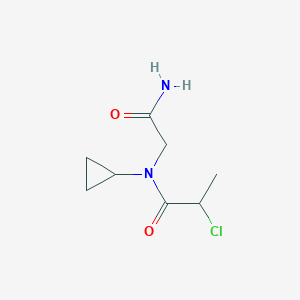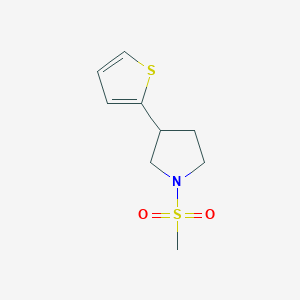
1-(甲基磺酰基)-3-(噻吩-2-基)吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with a thiophene ring and a methylsulfonyl group
科学研究应用
1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine can be synthesized through a multi-step process involving the formation of the pyrrolidine ring, followed by the introduction of the thiophene and methylsulfonyl groups. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, followed by sulfonylation and thiophene substitution under controlled conditions.
Industrial Production Methods: Industrial production of 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to methylthio derivatives.
Substitution: Formation of various substituted thiophene derivatives.
作用机制
The mechanism of action of 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
相似化合物的比较
1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-3-(furan-2-yl)pyrrolidine: Similar structure but with a furan ring instead of a thiophene ring.
1-(Methylsulfonyl)-3-(pyridin-2-yl)pyrrolidine: Contains a pyridine ring, offering different electronic properties.
1-(Methylsulfonyl)-3-(phenyl)pyrrolidine: Features a phenyl ring, leading to different steric and electronic effects.
The uniqueness of 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine lies in its combination of the thiophene ring and methylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-methylsulfonyl-3-thiophen-2-ylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-14(11,12)10-5-4-8(7-10)9-3-2-6-13-9/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQGSEGILBVKMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4,5-dimethyl-2-(2-((4-oxo-3-phenyl-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2416918.png)
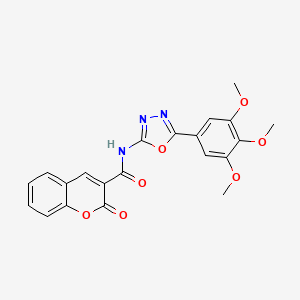

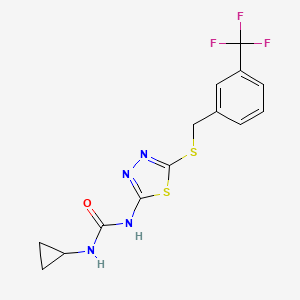
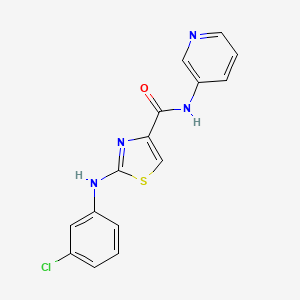
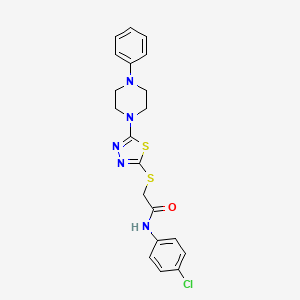

![N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2416926.png)
![N-[5-(Difluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2416929.png)
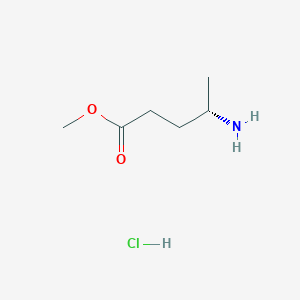
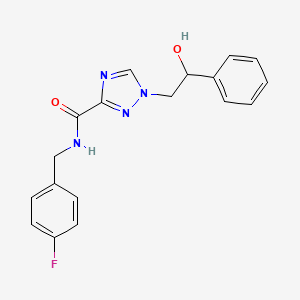
![4-butoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2416938.png)
